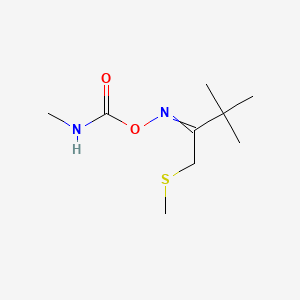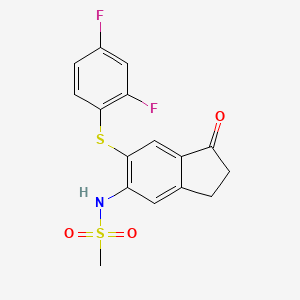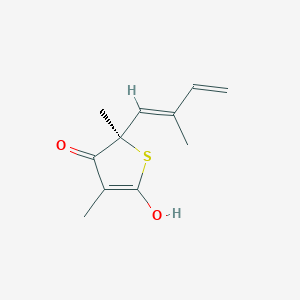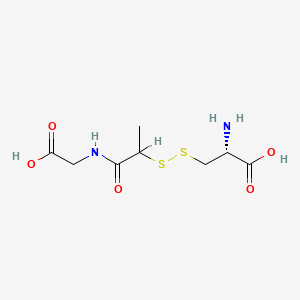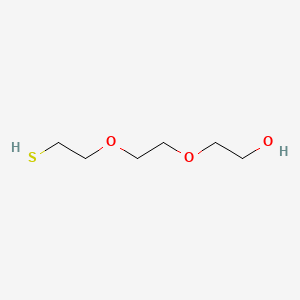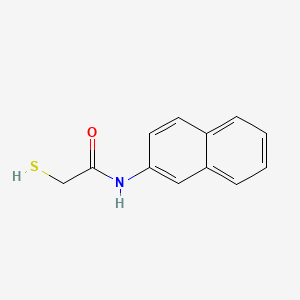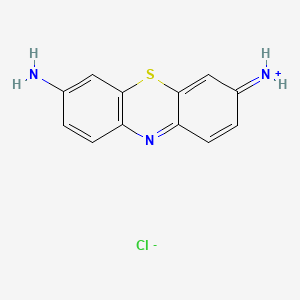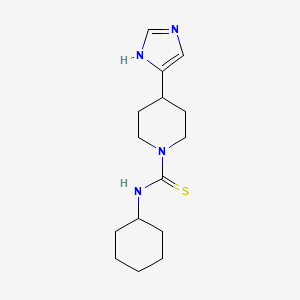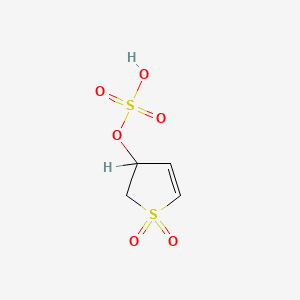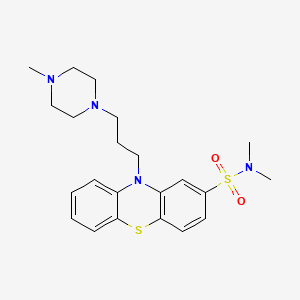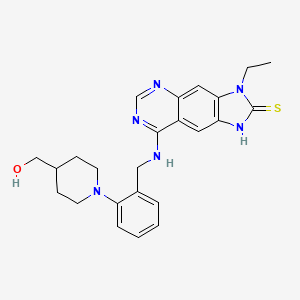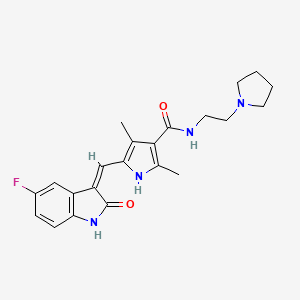
Toceranib
Overview
Description
Toceranib is a receptor tyrosine kinase inhibitor used in the treatment of canine mast cell tumor . It is the only dog-specific anti-cancer drug approved by the U.S. Food and Drug Administration (FDA) .
Molecular Structure Analysis
This compound crystallizes in space group P 2 1 / c with a = 10.6899 (6), b = 24.5134 (4), c = 7.8747 (4) Å, β = 107.7737 (13)°, V = 1965.04 (3) Å 3, and Z = 4 . The crystal structure consists of stacks of approximately planar molecules, with N–H⋯O hydrogen bonds between the layers .Physical And Chemical Properties Analysis
This compound has a molecular formula of C22H25FN4O2 and a molecular weight of 396.47 . The crystal structure of this compound has been solved and refined using synchrotron X-ray powder diffraction data .Scientific Research Applications
Biologic Activity in Solid Tumors
Toceranib phosphate (Palladia®) has shown biologic activity in various solid tumors in dogs. A study found clinical benefits in dogs with apocrine gland anal sac adenocarcinoma, metastatic osteosarcoma, thyroid carcinoma, head and neck carcinoma, and nasal carcinoma. Notably, 74% of dogs experienced a clinical benefit, including partial and complete responses as well as stable disease states (London et al., 2012).
Drug Delivery Platform Enhancement
This compound has been combined with nanohydroxyapatite (nHAp) as an antineoplastic drug delivery system. This combination exhibited a slower and prolonged release of this compound, suggesting that nHAp is a promising drug carrier. In vitro studies on mastocytoma cells showed high efficiency of this platform (Sobierajska et al., 2022).
Postoperative Adjuvant Treatment
A study assessing postoperative adjuvant treatment with this compound phosphate in dogs showed modulation of the tumor microenvironment (TME). This includes effects on angiogenic activity, tumor-infiltrating regulatory T cells (Tregs), and intratumoral hypoxia. Dogs treated with surgery and this compound had a higher median time to progression compared to those treated with surgery alone, indicating its potential as a useful postoperative adjuvant treatment (Yamazaki et al., 2020).
Role in Non-Mast Cell Neoplasia
This compound phosphate's effectiveness in dogs with non-mast cell neoplasia was systematically reviewed. It may have efficacy against certain types of neoplasia, such as neuroendocrine tumors, gastrointestinal stromal tumors, and anal sac adenocarcinomas. However, it's probably not effective for metastatic osteosarcoma, suggesting its specific applicability (Frezoulis & Harper, 2022).
Efficacy in Feline Mast Cell Neoplasia
A retrospective evaluation of this compound phosphate in cats with mast cell neoplasia showed a clinical benefit in 80% of cases, including different anatomic classifications of the disease. Its biologic activity in cats was evident, though further studies are needed to fully elucidate its role in the treatment of feline mast cell neoplasia (Berger et al., 2017).
Mechanism of Action
Target of Action
Toceranib, sold under the brand name Palladia, is a receptor tyrosine kinase inhibitor . The primary targets of this compound are KIT, vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor β (PDGFRβ), and FMS-like tyrosine kinases-3 (Flt-3) . These targets are key proteins involved in the growth and spread of cancer cells .
Mode of Action
This compound works by inhibiting these specific kinases, which can slow down or stop the growth of cancer cells . This is particularly effective in cancers where these kinases play a key role . Additionally, this compound also inhibits vascular endothelial growth factor receptors (VEGFRs), which are involved in the process of angiogenesis, the formation of new blood vessels . By inhibiting VEGFRs, this compound can reduce the blood supply to tumors, further hindering their growth and ability to spread .
Biochemical Pathways
The inhibition of these specific kinases by this compound affects various biochemical pathways. The affected pathways include those involved in cell growth and proliferation, angiogenesis, and apoptosis . The downstream effects of these pathway alterations include slowed or halted tumor growth, reduced blood supply to tumors, and potentially induced apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
This compound has a bioavailability of 77% and a protein binding of 91%-93% . It has an elimination half-life of 16 hours . These ADME properties impact the bioavailability of this compound, influencing how much of the drug reaches its site of action, how long it stays in the body, and how it is metabolized and excreted .
Result of Action
The molecular effects of this compound’s action include the inhibition of specific kinases and the reduction of blood supply to tumors . On a cellular level, this compound can induce apoptosis in cancer cells . It has been shown to have biological activity in dogs with primary and metastatic pheochromocytomas .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary from case to case, and regular monitoring and follow-up care are essential to ensure the best possible outcome for the patient .
properties
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGVKWWVXWSJT-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189076 | |
| Record name | Toceranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
356068-94-5 | |
| Record name | Toceranib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356068-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toceranib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toceranib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOCERANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59L7Y0530C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

